molecular formula C13H9Cl2N3O B14751923 4-((4,6-Dichloropyrimidin-2-yl)oxy)-3,5-dimethylbenzonitrile

4-((4,6-Dichloropyrimidin-2-yl)oxy)-3,5-dimethylbenzonitrile

Cat. No.: B14751923
M. Wt: 294.13 g/mol
InChI Key: FEKIEGJOOPMUMM-UHFFFAOYSA-N
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Description

4-((4,6-Dichloropyrimidin-2-yl)oxy)-3,5-dimethylbenzonitrile is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their wide range of biological activities and applications in various fields such as medicine, agriculture, and materials science

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((4,6-Dichloropyrimidin-2-yl)oxy)-3,5-dimethylbenzonitrile typically involves the reaction of 4,6-dichloropyrimidine with 3,5-dimethylbenzonitrile under specific conditions. One common method involves the use of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through a nucleophilic substitution mechanism where the pyrimidine ring is activated by the electron-withdrawing chlorine atoms, facilitating the nucleophilic attack by the benzonitrile derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization and chromatography may also be employed to achieve the desired product specifications .

Chemical Reactions Analysis

Types of Reactions

4-((4,6-Dichloropyrimidin-2-yl)oxy)-3,5-dimethylbenzonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, potentially enhancing the compound’s biological activity or altering its physical properties .

Scientific Research Applications

4-((4,6-Dichloropyrimidin-2-yl)oxy)-3,5-dimethylbenzonitrile has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-((4,6-Dichloropyrimidin-2-yl)oxy)-3,5-dimethylbenzonitrile involves its interaction with specific molecular targets within cells. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting cellular processes. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cell growth and proliferation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((4,6-Dichloropyrimidin-2-yl)oxy)-3,5-dimethylbenzonitrile is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C13H9Cl2N3O

Molecular Weight

294.13 g/mol

IUPAC Name

4-(4,6-dichloropyrimidin-2-yl)oxy-3,5-dimethylbenzonitrile

InChI

InChI=1S/C13H9Cl2N3O/c1-7-3-9(6-16)4-8(2)12(7)19-13-17-10(14)5-11(15)18-13/h3-5H,1-2H3

InChI Key

FEKIEGJOOPMUMM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1OC2=NC(=CC(=N2)Cl)Cl)C)C#N

Origin of Product

United States

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